molecular formula C18H16N4O6S2 B2397623 N-(2,4-dimethoxybenzyl)-2-oxo-N-(1,2,4-thiadiazol-5-yl)-2,3-dihydrobenzo[d]oxazole-6-sulfonamide CAS No. 1432514-50-5

N-(2,4-dimethoxybenzyl)-2-oxo-N-(1,2,4-thiadiazol-5-yl)-2,3-dihydrobenzo[d]oxazole-6-sulfonamide

Cat. No. B2397623
CAS RN: 1432514-50-5
M. Wt: 448.47
InChI Key: DJYNRWQYLQGBMZ-UHFFFAOYSA-N
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Description

The compound “N-(2,4-dimethoxybenzyl)-2-oxo-N-(1,2,4-thiadiazol-5-yl)-2,3-dihydrobenzo[d]oxazole-6-sulfonamide” is a chemical compound with a complex structure. It contains functional groups such as dimethoxybenzyl, thiadiazol, and sulfonamide .


Synthesis Analysis

The synthesis of similar compounds involves the reaction of N-(2,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-amine with lithium hexamethyldisilazane in tetrahydrofuran under an inert atmosphere. This is followed by the addition of a sulfonyl chloride derivative .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. The InChI code for a similar compound, N-(2,4-dimethoxybenzyl)-1,3,4-thiadiazol-5-amine, is provided: 1S/C11H14N3O2S/c1-15-9-4-3-8 (10 (5-9)16-2)6-12-11-13-7-14-17-11/h3-5,7,17H,6H2,1-2H3, (H,12,13,14) .

Scientific Research Applications

Medicinal Chemistry and Drug Development

Sulfamates play a crucial role in medicinal chemistry and drug design. Alcohols and phenols can be converted into primary sulfamates (ROSO₂NH₂ and ArOSO₂NH₂) using sulfamoyl chloride (H₂NSO₂Cl). The compound , N-(2,4-dimethoxybenzyl)-2-oxo-N-(1,2,4-thiadiazol-5-yl)-2,3-dihydrobenzo[d]oxazole-6-sulfonamide, serves as a masked sulfamate. By replacing both sulfamate NH protons with 2,4-dimethoxybenzyl groups, it becomes stable to oxidizing agents, reducing agents, bases, and nucleophiles. This stability allows for its use in multi-step synthesis processes .

Solid Phase Peptide Synthesis

Fmoc-N-(2,4-dimethoxybenzyl)-Gly-OH, an Fmoc-protected glycine derivative, is useful for solid-phase peptide synthesis. Glycine, being the simplest amino acid, provides flexibility when incorporated into polypeptides .

Platinum Complexes

A platinum(II) complex containing N-(bis(2,4-dimethoxybenzyl)carbamothioyl)-4-methylbenzamide has been synthesized and characterized. This complex demonstrates potential applications in coordination chemistry and catalysis .

Organic Synthesis

The compound’s protecting group strategy allows for more flexible approaches to phenolic O-sulfamate synthesis. By using 2,4-dimethoxybenzyl, deprotection occurs quantitatively within 2 hours at room temperature, making it an attractive choice for organic synthesis .

properties

IUPAC Name

N-[(2,4-dimethoxyphenyl)methyl]-2-oxo-N-(1,2,4-thiadiazol-5-yl)-3H-1,3-benzoxazole-6-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O6S2/c1-26-12-4-3-11(15(7-12)27-2)9-22(17-19-10-20-29-17)30(24,25)13-5-6-14-16(8-13)28-18(23)21-14/h3-8,10H,9H2,1-2H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJYNRWQYLQGBMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CN(C2=NC=NS2)S(=O)(=O)C3=CC4=C(C=C3)NC(=O)O4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-dimethoxybenzyl)-2-oxo-N-(1,2,4-thiadiazol-5-yl)-2,3-dihydrobenzo[d]oxazole-6-sulfonamide

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